molecular formula C19H22N4O3S B6527843 2-ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1019095-58-9

2-ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B6527843
CAS No.: 1019095-58-9
M. Wt: 386.5 g/mol
InChI Key: CCMRCQICDDNBHX-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide features a pyrazole core substituted with a methyl group at position 3 and a thiazole ring at position 1. The thiazole is further functionalized with a 4-ethoxyphenyl group, while the pyrazole nitrogen is linked to an ethoxy-substituted acetamide moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, particularly in kinase inhibition or anti-inflammatory applications.

Properties

IUPAC Name

2-ethoxy-N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-25-11-18(24)21-17-10-13(3)22-23(17)19-20-16(12-27-19)14-6-8-15(9-7-14)26-5-2/h6-10,12H,4-5,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMRCQICDDNBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents on Pyrazole/Thiazole Functional Groups Reference
Target Compound Pyrazole-Thiazole 3-methyl, 4-ethoxyphenyl Ethoxyacetamide -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole 4-chlorophenyl, 3-cyano Chloroacetamide
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide () Indazole-Thiazole 4-ethoxyphenyl, morpholine-carbonyl Ethoxyphenylacetamide
VUF10474 (CXCR3 antagonist, ) Pyrido[2,3-d]pyrimidine 4-ethoxyphenyl, fluorophenyl Trifluoromethylphenyl-acetamide
Milpecitinib () Thiazole-Pyrrole Pyrrolidine-carbonyl Acetamide

Key Observations :

  • The target compound shares the ethoxyacetamide group with and analogs, which enhance solubility and binding affinity.
  • Unlike chlorophenyl/cyano-substituted pyrazoles (), the ethoxyphenyl-thiazole moiety in the target compound may confer improved selectivity for hydrophobic binding pockets.
  • The absence of a morpholine-carbonyl group (as in ) or trifluoromethyl groups (as in ) suggests distinct electronic and steric properties.

Key Observations :

  • Synthesis: The target compound’s synthesis may parallel ’s use of trityl protection and Pd/C-catalyzed reductions for amino group introduction. However, its thiazole formation could involve Hantzsch thiazole synthesis, as seen in ’s acetamide-thiazole derivatives.
  • Pharmacology: The ethoxyphenyl-thiazole motif is recurrent in GPCR antagonists (), while acetamide-pyrazole hybrids are linked to kinase inhibition ().

Electronic and Physicochemical Properties

For example:

  • The 4-ethoxyphenyl group may increase electron density on the thiazole ring compared to chlorophenyl analogs ().
  • The ethoxyacetamide side chain likely enhances hydrogen-bonding capacity relative to cyano or trifluoromethyl groups.

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